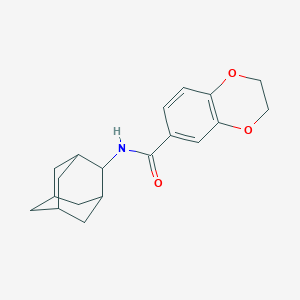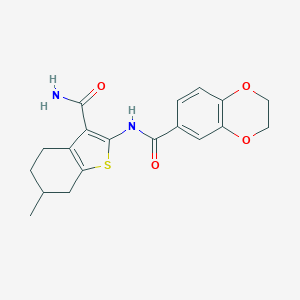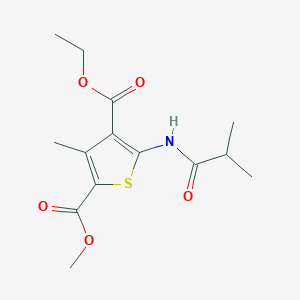![molecular formula C27H29N3O4 B250843 Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250843.png)
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate, also known as MBMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MBMP belongs to the class of benzamides and has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various animal models. It has also been shown to have a low toxicity profile in vitro and in vivo. However, further studies are needed to determine the long-term effects of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its low toxicity profile and potential therapeutic properties. However, the synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate can be challenging and time-consuming. Additionally, further studies are needed to determine the optimal dosage and administration route for Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate in humans.
Direcciones Futuras
There are several future directions for Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate research. One direction is to study the potential of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate as an anti-cancer agent in human clinical trials. Another direction is to study the optimal dosage and administration route for Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate in humans. Additionally, further studies are needed to determine the potential of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammation.
Métodos De Síntesis
The synthesis of Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate involves the reaction of 4-(4-benzyl-1-piperazinyl)aniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. After the reaction is complete, the product is purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory and analgesic agent in the treatment of chronic pain and inflammation. Methyl 4-(4-benzyl-1-piperazinyl)-3-[(4-methoxybenzoyl)amino]benzoate has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Propiedades
Fórmula molecular |
C27H29N3O4 |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
methyl 4-(4-benzylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H29N3O4/c1-33-23-11-8-21(9-12-23)26(31)28-24-18-22(27(32)34-2)10-13-25(24)30-16-14-29(15-17-30)19-20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3,(H,28,31) |
Clave InChI |
XHBKLYDKLDZIMV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250760.png)
![N-{4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250763.png)
![3,4-dimethyl-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250764.png)
![N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250766.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B250767.png)
![N-[3-(pentanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B250768.png)
![4-bromo-3-methoxy-N-[2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B250773.png)

![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250777.png)
![4-isobutoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B250778.png)


![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-ethoxybenzamide](/img/structure/B250783.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B250784.png)